molecular formula C16H13N3O3 B6348219 4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1354924-78-9

4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No.: B6348219
CAS No.: 1354924-78-9
M. Wt: 295.29 g/mol
InChI Key: NHZNKDMHEHHWCB-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a complex organic compound that features a benzodioxole ring, a methylfuran ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and methylfuran intermediates, followed by their coupling with a pyrimidine derivative under specific conditions.

  • Step 1: Preparation of Benzodioxole Intermediate

      Reagents: Catechol, methylene chloride, and a base such as potassium carbonate.

      Conditions: Reflux in methylene chloride with potassium carbonate to form the benzodioxole ring.

  • Step 2: Preparation of Methylfuran Intermediate

      Reagents: Furfural and methyl iodide.

      Conditions: Alkylation of furfural with methyl iodide in the presence of a base like sodium hydride.

  • Step 3: Coupling Reaction

      Reagents: Benzodioxole intermediate, methylfuran intermediate, and a pyrimidine derivative.

      Conditions: Coupling under palladium-catalyzed cross-coupling conditions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of organic electronic materials or polymers.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)pyrimidin-2-amine
  • 6-(5-methylfuran-2-yl)pyrimidin-2-amine
  • 4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is unique due to the combination of the benzodioxole and methylfuran rings attached to the pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-2-4-13(22-9)12-7-11(18-16(17)19-12)10-3-5-14-15(6-10)21-8-20-14/h2-7H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZNKDMHEHHWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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